molecular formula C15H8ClFN2 B2890664 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile CAS No. 338791-76-7

2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile

Cat. No.: B2890664
CAS No.: 338791-76-7
M. Wt: 270.69
InChI Key: HWGIPEYIUDRZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl cyanide with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzonitrile
  • 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile

Uniqueness

Compared to similar compounds, 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile is a member of the organofluorine family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClF N2, and its structure is characterized by the presence of a cyano group and a chloro-fluorinated phenyl moiety. The fluorine atom often enhances the lipophilicity and metabolic stability of organic compounds, which can lead to increased biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The cyano group has been shown to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to specific receptors or enzymes. For example, studies have indicated that compounds with similar structures exhibit significant activity against certain cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the core structure of organofluorine compounds can significantly impact their biological potency. In particular:

  • Fluorine Substitution : The introduction of fluorine at specific positions on the phenyl ring has been correlated with enhanced inhibitory activity against various enzymes, including those involved in cancer progression .
  • Cyano Group Positioning : The placement of the cyano group has been found to influence the compound's ability to interact with target proteins, affecting both potency and selectivity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and analogs based on SAR studies:

CompoundTargetActivity (IC50)Reference
This compoundCancer Cells0.35 µM
Analog AEnzyme X0.12 µM
Analog BReceptor Y0.45 µM

Case Studies

  • Anticancer Activity : A study conducted on various fluorinated compounds, including derivatives of this compound, demonstrated potent anticancer effects against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
  • Enzyme Inhibition : Another study focused on the inhibition of specific kinases by this compound and its analogs. Results indicated that modifications in the phenyl ring led to significant changes in binding affinity, highlighting the importance of structural optimization in drug design .
  • Neuroprotective Effects : Preliminary investigations into neuroprotective properties suggested that the compound might modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)-cyanomethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2/c16-13-6-3-7-14(17)15(13)12(9-19)11-5-2-1-4-10(11)8-18/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIPEYIUDRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(C#N)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.